{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid
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Overview
Description
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid is an organic compound characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a 1,3-dithian-2-ylidene substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid typically involves the reaction of 3-[1-(1,3-dithian-2-ylidene)ethyl]phenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of {3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The dithiane moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the phenoxyacetic acid structure allows for interactions with cellular receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol
- 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine
Uniqueness
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid is unique due to the presence of both a dithiane moiety and a phenoxyacetic acid structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
89863-95-6 |
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Molecular Formula |
C14H16O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[3-[1-(1,3-dithian-2-ylidene)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H16O3S2/c1-10(14-18-6-3-7-19-14)11-4-2-5-12(8-11)17-9-13(15)16/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
InChI Key |
DFKQZCQPZPMVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
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